molecular formula C11H8FNO2S B1322170 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 433283-22-8

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1322170
CAS No.: 433283-22-8
M. Wt: 237.25 g/mol
InChI Key: XYIAPLYZWWLUBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxylic acid functional group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetylacetone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Introduction of various substituents on the fluorophenyl ring, leading to a diverse range of derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. The thiazole ring itself can participate in π-π stacking interactions, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    5-(4-Methylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAPLYZWWLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624786
Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433283-22-8
Record name 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433283-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in a mixture of THF (60 mL) and MeOH (20 mL) was added a solution of sodium hydroxide (2.63 g) in water (60 mL). The reaction mixture was stirred at RT for 30 min. The reaction mixture was then concentrated in vacuo, and the residue was dissolved with water (100 mL) and concentrated again in vacuo. The residue was dissolved in water (250 mL), cooled to 0° C. with a ice-bath. Then was added a solution of conc.HCl (37%)(7.72 g) in water (7.72 g) and stirred at 0° C. for 15 min. The resulting precipitate was filtered off, washed with water and dried in high vacuum pump. to give the title compound as a white solid (13.16 g, 93%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
93%

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